(trans,trans)-3,4,5-Trifluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate
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Overview
Description
(Trans,trans)-3,4,5-Trifluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate: is a complex organic compound characterized by its trifluorophenyl group and a bi(cyclohexane) structure with a propyl substituent
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: : Its fluorinated structure makes it useful in studying biological systems, as fluorine atoms can enhance the stability and binding affinity of molecules.
Industry: : It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (trans,trans)-3,4,5-Trifluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate typically involves multiple steps, starting with the preparation of the trifluorophenyl group and the bi(cyclohexane) core. The propyl group can be introduced through subsequent alkylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The trifluorophenyl group can be oxidized to form trifluorophenol derivatives.
Reduction: : Reduction reactions can be performed on the carbonyl group to produce alcohols.
Substitution: : The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like alkyl halides and aryl halides, along with strong bases such as sodium hydride (NaH), are typically employed.
Major Products Formed
Oxidation: : Trifluorophenol derivatives.
Reduction: : Alcohols derived from the carboxylate group.
Substitution: : Alkyl or aryl substituted derivatives of the propyl group.
Mechanism of Action
The mechanism by which (trans,trans)-3,4,5-Trifluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms can enhance binding affinity and selectivity, while the bi(cyclohexane) structure provides rigidity and stability.
Comparison with Similar Compounds
This compound is unique due to its trifluorophenyl group and bi(cyclohexane) structure. Similar compounds include:
4-Propyl-4'-phenyl-[1,1'-bi(cyclohexane)]-4-carboxylate: : Lacks the trifluorophenyl group, resulting in different chemical properties.
3,4,5-Trifluorophenyl 4'-ethyl-[1,1'-bi(cyclohexane)]-4-carboxylate: : Similar structure but with an ethyl group instead of a propyl group.
These differences can lead to variations in reactivity, stability, and biological activity, making (trans,trans)-3,4,5-Trifluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate a valuable compound for specific applications.
Properties
IUPAC Name |
(3,4,5-trifluorophenyl) 4-(4-propylcyclohexyl)cyclohexane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29F3O2/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)22(26)27-18-12-19(23)21(25)20(24)13-18/h12-17H,2-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAWLPKKYZMFEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC(=C(C(=C3)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471226 |
Source
|
Record name | 3,4,5-Trifluorophenyl 4'-propyl[1,1'-bi(cyclohexane)]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132123-45-6 |
Source
|
Record name | 3,4,5-Trifluorophenyl 4'-propyl[1,1'-bi(cyclohexane)]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 3,4,5-trifluorophenyl ester, (trans,trans) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.323 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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